1,6-Dihydropentalene

Description

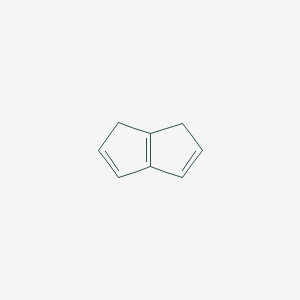

Structure

2D Structure

3D Structure

Properties

CAS No. |

89654-25-1 |

|---|---|

Molecular Formula |

C8H8 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

1,6-dihydropentalene |

InChI |

InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1-3,5H,4,6H2 |

InChI Key |

YJEVAUSLDPCMNO-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C1CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Dihydropentalene and Its Derivatives

Strategies for Unsubstituted 1,6-Dihydropentalene Synthesis

The synthesis of the parent this compound (C₈H₈) often involves high-energy processes that induce significant skeletal rearrangements of specific precursors. nih.govacs.org These methods are highly specific and offer limited scope for introducing substituents. nih.govacs.org

High-temperature pyrolysis and photochemical methods are classic approaches to generating unsubstituted this compound. Anaerobic flash vacuum pyrolysis of precursors like isodicyclopentadiene is a known method. acs.orgresearchgate.net This process involves the controlled thermal decomposition of isodicyclopentadiene at elevated temperatures (e.g., 575 °C) to yield dihydropentalene. researchgate.net

Similarly, cyclooctatetraene (B1213319) (COT) can be thermally rearranged to this compound. acs.orgrsc.orgacs.org The selectivity of this reaction is highly dependent on temperature, with optimal conversion occurring between 500 and 600 °C. researchgate.net Outside this range, other products such as benzene (B151609) and styrene (B11656) may be formed. researchgate.net Photochemical isomerization of cyclooctatetraene vapor can also yield dihydropentalene, alongside semibullvalene, with the product ratio being pressure-dependent. researchgate.net

Table 1: Pyrolytic and Photochemical Synthesis of Unsubstituted this compound

| Precursor | Method | Conditions | Product(s) | Yield | Reference(s) |

|---|---|---|---|---|---|

| Isodicyclopentadiene | Anaerobic Pyrolysis | 575 °C | This compound | - | acs.orgresearchgate.net |

| Cyclooctatetraene | Thermal Rearrangement | 500-600 °C | This compound | Up to 87% | researchgate.netrsc.org |

Yields are highly dependent on specific reaction conditions, including temperature and residence time.

Pyrolytic and Photochemical Rearrangements (e.g., from Isodicyclopentadiene, Cyclooctatetraene)

Annulation Reactions for Substituted 1,6-Dihydropentalenes

The synthesis of substituted 1,6-dihydropentalenes largely relies on annulation strategies, which build the bicyclic system from smaller, functionalized precursors. These methods offer greater flexibility for introducing a variety of substituents onto the pentalene (B1231599) core.

A versatile and widely used method for synthesizing substituted dihydropentalenes is the base-promoted Michael annulation of a cyclopentadiene (B3395910) derivative with an α,β-unsaturated ketone (chalcone). acs.orgvulcanchem.com This reaction proceeds via a Michael addition of the cyclopentadienide (B1229720) anion to the enone, followed by an intramolecular aldol (B89426) condensation or Knoevenagel-type cyclization to form the fused ring system. nih.govacs.orgacs.org

This approach has been successfully applied to generate a wide array of tetra-aryl-substituted 1,2-dihydropentalenes in yields up to 83%. nih.govacs.orgacs.org The choice of base is crucial, with pyrrolidine (B122466) often proving superior, likely due to its dual role in deprotonating the cyclopentadiene and activating the enone through in situ iminium ion formation. acs.orgsemanticscholar.org The reaction conditions can be tuned, using either a weak base like pyrrolidine at higher temperatures or a strong base like sodium tert-butoxide (NaOtBu) at room temperature, to accommodate various substitution patterns. nih.govsemanticscholar.org

A competitive side reaction can lead to the formation of 1,3,6-triarylated monocyclic pentafulvenes through a retro-Aldol type cleavage after the initial Michael addition. nih.govacs.org

Table 2: Synthesis of Substituted Dihydropentalenes via Michael Annulation

| Cyclopentadiene Derivative | α,β-Unsaturated Ketone | Base | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| 1,4-Diphenylcyclopentadiene | 1,3-Diphenylprop-2-en-1-one (Chalcone) | Pyrrolidine | 1,3,4,6-Tetraphenyl-1,2-dihydropentalene | Up to 83% | acs.orgvulcanchem.com |

| Di-p-tolylcyclopentadiene | 1,3-Di-p-tolylprop-2-en-1-one | Pyrrolidine | 1,3,4,6-Tetra-p-tolyl-1,2-dihydropentalene | 36% | acs.org |

Cycloaddition reactions involving fulvenes, which are isomers of dihydropentalenes, provide another important route to the pentalene skeleton. Specifically, the formal [6+2] cycloaddition of a fulvene (B1219640) with an enamine is an effective method for constructing the 1,2-dihydropentalene system. nih.govnih.gov

In a typical procedure, an enamine, such as 1-isopropenylpyrrolidine generated in situ from acetone (B3395972) and catalytic pyrrolidine, reacts with a 6-monosubstituted fulvene. nih.govpsu.edu The mechanism involves a stepwise process initiated by the nucleophilic attack of the enamine on the electrophilic C-6 position of the fulvene. nih.govpsu.edu This forms a zwitterionic intermediate that subsequently cyclizes and eliminates pyrrolidine to yield the dihydropentalene product. nih.gov This method is sensitive to steric hindrance at the C-6 position of the fulvene. nih.govnih.gov

Intramolecular versions of this reaction have also been reported, where a fulvene connected to an enamine by a carbon chain undergoes cyclization to create fused tricyclopentanoid systems. acs.org

Intramolecular cyclization of suitably designed precursors is a powerful strategy for creating specific dihydropentalene derivatives and related analogs.

One notable example is the synthesis of dihydropentalene-1,4-diones. chemrxiv.org This approach starts from acetophenone (B1666503) derivatives and proceeds through a five-step sequence. chemrxiv.org The key step is an intramolecular double cyclization-dehydration reaction of a 1,4,7,10-tetraone precursor. chemrxiv.org Refluxing the tetraone in toluene (B28343) with trifluoroacetic acid and benzylamine (B48309) promotes the formation of the bicyclic dione (B5365651) framework, yielding products like 2,2,5,5-tetramethyl-3,6-diphenyl-2,5-dihydropentalene-1,4-dione. chemrxiv.org This method allows for the introduction of various substituents on the phenyl rings. chemrxiv.org

While not leading to this compound itself, related intramolecular cyclizations are used to produce heteroatom-containing analogs. For instance, the synthesis of various derivatives of crispine A, which contains an indolizidine skeleton, has been achieved using an intramolecular Schmidt reaction of an azido-ketone as the key step. beilstein-journals.org These diverse intramolecular strategies highlight the adaptability of cyclization reactions in building complex fused-ring systems based on the pentalene core. nih.govrsc.org

Cycloaddition Reactions of Fulvenes (e.g., [6+2] Cycloadditions with Enamines)

Synthetic Routes to Heteroatom-Containing Dihydropentalene Analogs

The core structure of dihydropentalene can be modified by replacing one or more carbon atoms with heteroatoms, leading to a diverse class of analogs with unique electronic properties and reactivity. The synthesis of these hetero-pentalenes often requires specialized strategies.

Azapentalenes (Nitrogen Analogs): The synthesis of stable azapentalene derivatives was pioneered by Hafner in the 1970s. nih.gov For example, 1,3-bis(dimethylamino)-2-azapentalene has been a subject of renewed interest for its potential applications in organic electronics. nih.gov The synthesis and reactivity of these compounds have been revisited, expanding the scope of reactions to include formylation, selective halogenations, and cross-coupling reactions, which build upon the foundational azapentalene core. nih.gov The development of these synthetic methods is crucial as simple, unsubstituted azapentalenes have not been isolated due to their electronic similarity to the unstable pentalene. nih.gov Ligand systems based on the 4-azapentalenyl anion have also been developed for use in organometallic chemistry. utas.edu.au

Phosphapentalenes (Phosphorus Analogs): Heteroatom-containing analogs are not limited to nitrogen. In a notable discovery, an intramolecular Friedel-Crafts cyclization of a β-(hydroxymethyl)phosphole unexpectedly yielded a 1-phospha-1,6a-dihydropentalene skeleton. rsc.org This reaction, promoted by an excess of the Lewis acid BF₃·Et₂O, proceeded in high yield (87%). rsc.org The structure was confirmed by crystal analysis, revealing its potential as a 1,3-butadiene-based solid-state luminophore. rsc.org Though a derivative was first reported in 1991, this recent advancement has opened the door for further exploration of the properties of these phosphorus-containing analogs. rsc.org

| Heteroatom | Analog Class | Synthetic Approach | Key Findings/Features | Reference |

|---|---|---|---|---|

| Nitrogen | Azapentalene | Build-up from acyclic precursors; functionalization of the azapentalene core. | Stable derivatives like 1,3-bis(dimethylamino)-2-azapentalene have been synthesized and functionalized. nih.gov | nih.gov |

| Phosphorus | Phosphapentalene | Intramolecular Friedel-Crafts cyclization of β-(hydroxymethyl)phospholes. | Unexpected formation of a 1-phospha-1,6a-dihydropentalene in 87% yield. rsc.org | rsc.org |

Control of Regioselectivity and Stereochemistry in Dihydropentalene Synthesis

The synthesis of substituted dihydropentalenes requires precise control over the arrangement of atoms to obtain the desired isomer. This involves managing both regioselectivity (which constitutional isomer forms) and stereochemistry (the 3D orientation of atoms). masterorganicchemistry.comgacariyalur.ac.in

Regioselectivity: Regioselectivity is the preference for one direction of bond formation over another. wikipedia.org In dihydropentalene synthesis, this is critical for determining the final substitution pattern. A powerful method for synthesizing tetra-arylated dihydropentalenes is the base-promoted Michael annulation of cyclopentadienes with α,β-unsaturated ketones (chalcones). nih.gov The electronic properties of the substituents on the reactants can influence the regioselectivity. For instance, in the reaction of 6,6-dicyanopentafulvenes with electron-rich alkynes, the regioselectivity of the cycloaddition is dictated by the electronic communication between the substituents and the fulvene core. researchgate.netacs.org Similarly, when synthesizing unsymmetrically substituted dihydropentalenes, double bond isomerization can occur, influenced by the polarization of the molecule, which affects the final position of substituents. nih.gov

Stereochemistry: Stereochemistry focuses on the spatial arrangement of atoms. gacariyalur.ac.in In dihydropentalene synthesis, controlling stereochemistry allows for the selective formation of one stereoisomer over others.

Diastereoselectivity: In some annulation reactions, the product is formed exclusively as the racemic 1,2-isomer, demonstrating high diastereoselectivity. researchgate.net Attempts to isomerize this product to the 1,5-isomer by heating or exposure to acid were unsuccessful, highlighting the stability of the kinetically formed product. researchgate.net

Atropisomerism: The synthesis of complex natural products containing a dihydropentalene core, such as the fijiolides, presents challenges like atropisomerism, where rotation around a single bond is restricted, leading to distinct, isolatable stereoisomers. uni-marburg.de

Substrate Control: The synthesis of a 1-phospha-1,6a-dihydropentalene resulted in the exclusive formation of the syn-isomer. rsc.org This high degree of stereocontrol is attributed to the steric hindrance from a phenyl group on the phosphorus atom in the reaction's transition state, which disfavors the formation of the anti-isomer. rsc.org In reactions proceeding through a planar carbocation intermediate, a nucleophile can often attack from either face, potentially leading to a racemic mixture of enantiomers if a new chiral center is formed. organicchemistrytutor.com

Synthetic Challenges and Advancements in High-Yield Preparations

The synthesis of dihydropentalenes is complicated by the inherent instability of the parent pentalene molecule, which is an anti-aromatic 8π system that readily dimerizes. researchgate.net This reactivity creates significant challenges in handling and storage. Consequently, much research has focused on developing high-yield, reliable routes to stable, often highly substituted, dihydropentalene derivatives.

Synthetic Challenges:

Instability: The primary challenge is overcoming the anti-aromaticity of the pentalene system. Syntheses often target more stable dihydropentalene isomers or use bulky substituents to sterically protect the core.

Precursor Accessibility: Access to suitable precursors can be a limiting factor. While methods exist, they may be multi-step or low-yielding, hindering the study of pentalene chemistry. researchgate.net

Low Yields: Early synthetic methods were often plagued by low yields and the formation of polymeric byproducts, especially when attempting to synthesize the parent pentalene. chimia.ch

Advancements in High-Yield Synthesis: Significant progress has been made in developing efficient synthetic protocols. A major breakthrough is the solution-phase synthesis of tetraaryl-substituted dihydropentalenes. acs.org

Annulation of Cyclopentadienes with Chalcones: A one-step reaction between a substituted cyclopentadiene (e.g., 1,4-diphenylcyclopenta-1,3-diene) and a chalcone (B49325) (e.g., 1,3-diphenylprop-2-en-1-one) using a base like pyrrolidine can produce 1,3,4,6-tetraphenyl-1,2-dihydropentalene in yields as high as 83%. acs.org This method has been expanded to create over 16 different tetra-arylated dihydropentalenes with both symmetric and unsymmetric substitution patterns, achieving isolated yields up to 78%. nih.gov

Thermal Rearrangements: Flash vacuum pyrolysis or thermal rearrangement of cyclooctatetraene is another key method for preparing dihydropentalene isomers. rsc.org The selectivity of this reaction is highly dependent on temperature. rsc.org

Step-wise Annulation via Fulvenes: An alternative to the direct use of chalcones involves a step-wise approach. A cyclopentadiene is first condensed with an aldehyde to form a 6-substituted fulvene, which is then reacted with an enolate to induce ring closure, yielding the dihydropentalene. rsc.org This multi-step approach can be advantageous as it bypasses the need to synthesize the chalcone precursor. acs.org

| Synthetic Method | Precursors | Conditions | Product Example | Reported Yield | Reference |

|---|---|---|---|---|---|

| Michael Annulation | 1,4-Diphenylcyclopenta-1,3-diene + 1,3-Diphenylprop-2-en-1-one | Pyrrolidine (base), Toluene/Methanol, 70 °C, 48h | 1,3,4,6-Tetraphenyl-1,2-dihydropentalene | Up to 83% | acs.org |

| Thermal Rearrangement | Cyclooctatetraene (COT) | Flash Vacuum Pyrolysis / 500–600 °C | Dihydropentalene (isomer mixture) | Temperature-dependent | rsc.org |

| Step-wise Annulation | 1,3,6-Triphenylfulvene + Acetophenone | Pyrrolidine (base), Toluene/Methanol | 1,3,4,6-Tetraphenyl-1,2-dihydropentalene | 72% (from fulvene) | acs.org |

| Thermal Cyclization | 6-Vinylfulvene | Neat, 110 °C | 1,5-Dihydropentalene (B14688068) | - | rsc.org |

Derivatization and Functionalization Chemistry of 1,6 Dihydropentalene

Formation of Dihydropentalenide Anions and Pentalenide Dianions

The stepwise removal of protons from the sp³-hybridized carbons of 1,6-dihydropentalene leads to the formation of the monoanionic dihydropentalenide and the dianionic pentalenide. rsc.orgacs.org The latter is a stable 10π-electron aromatic system, making it an intriguing ligand for the construction of novel organometallic structures. rsc.orgacs.org

The deprotonation of this compound and its derivatives is typically achieved through the use of alkali metal bases. The strength of the base dictates whether a single or double deprotonation occurs.

Formation of Hydropentalenide Monoanions: Treatment of dihydropentalenes with moderately strong bases (pKa > 15) results in the formation of the corresponding hydropentalenide monoanion. acs.orgresearchgate.netresearchgate.net For instance, 1,3,4,6-tetraphenyl-dihydropentalene reacts cleanly with alkali metal bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) in coordinating solvents such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding hydropentalenide complexes. acs.orgresearchgate.net In these solvents, the hydropentalenide anion often exists as a solvent-separated ion pair. acs.orgresearchgate.netresearchgate.net The acidity of the dihydropentalene is influenced by its substituents; for example, the phenyl groups in 1,3,4,6-tetraphenyl-dihydropentalene are thought to lower its pKa compared to the unsubstituted analogue. acs.org

Formation of Pentalenide Dianions: A second deprotonation to form the pentalenide dianion requires a stronger base (pKa > 25). acs.orgresearchgate.netresearchgate.net An excess of a strong base, such as n-butyllithium, can be used to achieve double deprotonation of dihydropentalene at low temperatures. rsc.org Similarly, stronger alkali metal bases can convert the tetraphenyl-dihydropentalene into the corresponding dianionic pentalenide complex. acs.orgresearchgate.net The resulting pentalenide dianion is a planar, 10π aromatic system. rsc.orgacs.org The choice of base can be critical, as some strongly electron-withdrawing substituents on the dihydropentalene ring system can be incompatible with deprotonative metalation using certain alkali metal bases. chemrxiv.orgrsc.org

| Dihydropentalene Derivative | Base | Product | Solvent | Reference |

| This compound | n-Butyllithium (excess) | Dilithium (B8592608) pentalenide | - | rsc.org |

| 1,3,4,6-Tetraphenyl-dihydropentalene | LiHMDS or LiNEt₂ | Lithium 1,3,4,6-tetraphenylhydropentalenide | THF | acs.org |

| 1,3,4,6-Tetraphenyl-dihydropentalene | Stronger alkali metal bases | Alkali metal 1,3,4,6-tetraphenylpentalenide | - | acs.orgresearchgate.net |

| (pTol)₄PnH₂ | LiNEt₂ | Li₂[(pTol)₄Pn] | THF | researchgate.net |

| (mXyl)₄PnH₂ | LiNEt₂ | Li₂[(mXyl)₄Pn] | THF | researchgate.net |

| (pMeOPh)₂Ph₂PnH₂ | LiNEt₂ | Li₂[(pMeOPh)₂Ph₂Pn] | - | rsc.org |

| (p FPh)₂(p Tol)₂PnH₂ | LiHMDS then KH | Li·K[(p FPh)₂(p Tol)₂Pn] | - | rsc.org |

The stability of the pentalenide ligand is a key factor in its utility in organometallic synthesis. Several strategies are employed to enhance its stability and solubility.

Aromaticity: The primary stabilizing factor for the pentalenide dianion is its 10π-electron aromaticity, which is achieved upon double deprotonation. rsc.org This aromatic character is confirmed by spectroscopic data, such as upfield shifts in NMR spectra. vulcanchem.com

Substituents: The introduction of bulky substituents, such as phenyl or silyl (B83357) groups, onto the pentalene (B1231599) framework can enhance the stability of the corresponding pentalenide complexes. rsc.orgacs.org For instance, aryl substituents can provide steric bulk and influence the electronic properties of the pentalenide core. acs.orgchemrxiv.org The 1,3,5-tris(tert-butyl) substitution pattern has been shown to be effective in blocking dimerization pathways of the neutral pentalene, suggesting a similar stabilizing effect for the dianion. rsc.org

Mixed-Metal Systems: While alkali metal salts of pentalenides can have low solubility, the use of mixed-metal systems can significantly enhance it. acs.orgvulcanchem.com For example, mixed-metal tetraphenyl-pentalenide complexes of Li/Na/K exhibit remarkably improved solubility in polar solvents, which facilitates their characterization and use in subsequent reactions. acs.orgresearchgate.net Similarly, a heterobimetallic combination of potassium and lithium bases can lead to soluble pentalenide salts that remain in solution for extended periods. rsc.org

Coordination to Metal Centers: The coordination of the pentalenide dianion to one or two metal centers is a fundamental stabilization strategy, forming the basis of its extensive organometallic chemistry. rsc.org The dianionic nature of the pentalenide makes it a strong donor for Lewis-acidic metals. rsc.org

Deprotonative Metalation Reactions (e.g., with Alkali Metal Bases)

Synthesis of Organometallic Complexes Featuring Dihydropentalenide and Pentalenide Ligands

The dihydropentalenide monoanion and the pentalenide dianion are versatile ligands capable of forming a wide array of organometallic complexes with elements from the s, p, d, and f blocks. rsc.org The synthesis of these complexes typically involves the reaction of the corresponding alkali metal pentalenide salt with a suitable metal halide precursor. rsc.orgnih.gov

The pentalenide ligand can coordinate to metal centers in various fashions, leading to both mono- and bimetallic complexes. rsc.orgresearchgate.net

Monometallic Complexes: In some cases, the pentalenide ligand can wrap around a single, large, electron-deficient metal center in an η⁸-coordination mode. acs.orgiupac.org This is particularly observed with f-block elements like thorium and uranium, forming sandwich complexes. iupac.org

Bimetallic Complexes: More commonly, the pentalenide ligand bridges two metal centers. acs.org These bimetallic complexes can exist in either a syn or anti configuration, referring to the relative positions of the two metals with respect to the plane of the pentalenide ligand. researchgate.netrsc.org The coordination mode of the pentalenide to the metals in these bimetallic species can vary, including η⁵/η⁵, η⁵/η³, and η³/η³ hapticities. acs.orgresearchgate.net The formation of syn or anti isomers can be influenced by the steric bulk of the ancillary ligands on the metal centers. rsc.org For example, with carbon monoxide as a ligand, exclusive syn metalation is observed, whereas larger olefin ligands lead to the anti configuration. rsc.org The electronic communication between the two metal centers in these bimetallic complexes is a subject of significant interest. acs.org

Examples of bimetallic pentalenide complexes include those of rhodium and iridium. rsc.org The reaction of magnesium tetraphenylpentalenide or a mixed lithium-potassium salt with rhodium(I) precursors yields "half-baguette" anti-bimetallic complexes with olefin ligands, and a syn-bimetallic complex with carbonyl ligands. rsc.org

| Pentalenide Ligand | Metal Precursor | Complex Type | Key Features | Reference |

| [Ph₄Pn]²⁻ | [Rh(L)nCl]₂ | Bimetallic Rh(I) | anti for L = COD, NBD; syn for L = CO | rsc.org |

| [Ph₄Pn]²⁻ | [Ir(COD)Cl]₂ | Bimetallic Ir(I) | anti configuration | rsc.org |

| [C₈H₄(SiiPr₃)₂]²⁻ | ThCl₄ or UCl₄ | Monometallic Sandwich | η⁸-coordination | iupac.org |

| [Pn*]²⁻ | [M(CO)ₓ] | Bimetallic Rh(I), Ir(I) | syn isomer preferred | researchgate.net |

| [Ph₄Pn]²⁻ | Lanthanide precursors | Monometallic and Bimetallic Ln(III) | Sandwich and half-sandwich complexes | escholarship.orgresearchgate.net |

The pentalene ligand system can be incorporated into chiral metallocene structures. The fusion of two metallocene units through a pentalene bridge can lead to strong metal-metal interactions. researchgate.net The 1,4-bis(silylated) pentalene dianions possess C₂-symmetry and are facially enantiotopic. iupac.org This inherent chirality has significant implications for the stereochemistry of the resulting metal complexes. For instance, a sandwich complex incorporating two such ligands can theoretically exist in four diastereomeric forms, although steric interactions often limit the number of observable isomers. iupac.org The development of chiral metallocenes is of great interest for applications in asymmetric catalysis. mdpi.comgoogle.com

Mono- and Bimetallic Complexes

Functionalization through Electrophilic Addition (e.g., Silylation)

Beyond its role as a ligand, the pentalenide dianion can also undergo functionalization reactions with electrophiles. nih.gov This allows for the introduction of various functional groups onto the pentalene core, further expanding its chemical diversity.

A notable example is the reaction with silylating agents. The reaction of magnesium tetraphenylpentalenide with trimethylsilylchloride leads to the addition of trimethylsilyl (B98337) groups to the pentalenide core. nih.gov Interestingly, the regioselectivity of this electrophilic addition is influenced by the substituents already present on the pentalene ring. While the unsubstituted pentalenide dianion undergoes electrophilic addition at the 1,4-positions, the tetraphenyl-substituted analogue reacts at the 1,5-positions. nih.gov This highlights the significant electronic influence of the aryl substituents on the reactivity of the pentalenide core. nih.gov

Furthermore, the stereochemistry of the addition can be controlled by the size of the incoming electrophile. For instance, methylation of magnesium tetraphenylpentalenide yields a mixture of syn and anti isomers, whereas the bulkier silylation reaction proceeds with high stereoselectivity to give exclusively the anti-isomer. nih.gov Silylated pentalenide derivatives are also accessible through the reaction of alkali metal pentalenides with silyl triflates. iupac.org These silylated pentalenes are valuable as ligands for f-element chemistry. iupac.org

| Pentalenide | Electrophile | Product | Key Observation | Reference |

| Mg[Ph₄Pn] | MeI | 1,5-Dimethyl-tetraphenyl-dihydropentalene | 60:40 mixture of syn/anti isomers | nih.gov |

| Mg[Ph₄Pn] | Me₃SiCl | anti-1,5-Bis(trimethylsilyl)-tetraphenyl-dihydropentalene | Exclusive formation of the anti-isomer | nih.gov |

| [C₈H₆][Li(DME)]₂ | iPr₃SiOTf | 1,4-Bis(triisopropylsilyl)-1,6-dihydropentalene | - | iupac.org |

Incorporation into Fused Polycyclic Systems (e.g., Tricyclopentanoids)

The unsaturated polyquinane framework of this compound makes it a valuable building block in the synthesis of larger, fused polycyclic structures. nih.gov A key application is in the creation of tricyclopentanoids, which are molecules containing three fused five-membered rings. The dihydropentalene moiety can be incorporated into these systems through intramolecular cyclization reactions. nih.gov

A prevalent method involves a base-promoted Michael annulation of cyclopentadienes with α,β-unsaturated ketones. researchgate.net This straightforward, transition-metal-free approach facilitates the formation of substituted 1,2-dihydropentalenes. nih.govresearchgate.net The reaction proceeds via a Michael addition of a cyclopentadiene (B3395910) to an enone, followed by an intramolecular condensation. nih.gov This strategy has been successfully applied to generate a wide array of 1,3,4,6-tetraarylated dihydropentalenes. researchgate.net For instance, reacting 1,4-diphenyl-cyclopentadiene (Ph₂CpH) with chalcone (B49325) in the presence of a base like pyrrolidine (B122466) yields 1,3,4,6-tetraphenyl-1,2-dihydropentalene. nih.govacs.org This method's adaptability allows for the synthesis of unsymmetrically substituted dihydropentalenes by using different aryl groups on the cyclopentadiene and enone precursors. nih.govacs.org

The research by Wu and Houk demonstrated the intramolecular application of this cyclization to create fused tricyclopentanoids that contain the dihydropentalene core. nih.gov This underscores the utility of this compound precursors in building complex, multi-ring systems relevant to natural product synthesis and materials science. nih.gov

| Cyclopentadiene Precursor | α,β-Unsaturated Ketone | Base/Solvent | Resulting Dihydropentalene Product | Yield |

|---|---|---|---|---|

| 1,4-Diphenylcyclopentadiene (Ph₂CpH) | Chalcone (1,3-Diphenylprop-2-en-1-one) | Pyrrolidine/MeOH | 1,3,4,6-Tetraphenyl-1,2-dihydropentalene | Up to 78% |

| 1,4-Diphenylcyclopentadiene (Ph₂CpH) | 1,3-Di-p-tolylprop-2-en-1-one | Pyrrolidine/MeOH/Toluene (B28343) | 1,3-Diphenyl-4,6-di-p-tolyl-1,2-dihydropentalene | 66% |

| Unsubstituted Cyclopentadiene (CpH) | Chalcone | Not specified | 1,3-Diphenyl-1,2-dihydropentalene | Not specified |

Strategies for Modifying the Pentalene Core via this compound Precursors (e.g., π-Extension, Benzannulation)

This compound serves as a critical starting point for synthesizing modified pentalenes, whose inherent antiaromaticity and high reactivity can be tuned by strategic functionalization. wikipedia.orgresearchgate.net Key strategies include π-extension and benzannulation, which involve fusing aromatic rings to the pentalene core. wikipedia.orgresearchgate.net These modifications are crucial for creating stable pentalene derivatives for applications in materials science. mdpi.com

Benzannulation is a common method to stabilize the pentalene system. wikipedia.org The fusion of one or two benzene (B151609) rings creates benzopentalene or dibenzopentalene, respectively. wikipedia.org While this fusion enhances stability, it can also diminish the antiaromatic character of the central pentalene core because the high aromaticity of the fused benzene rings becomes dominant. researchgate.net Dibenzo[a,e]pentalenes, for example, have been synthesized through various methods, including skeletal rearrangement via thermolysis and reductive cyclization. mdpi.com These dibenzopentalenes can then undergo further reactions. For instance, reaction with methyllithium (B1224462) occurs at the fulvene-like carbon to yield a lithium dibenzopentalenide, demonstrating a pathway to functionalized, charged species. mdpi.com

π-Extension beyond simple benzannulation is a more advanced strategy to modulate the electronic properties of the pentalene core. mdpi.com Researchers have shown that the antiaromaticity forfeited in simple dibenzopentalenes can be restored by fusing additional aromatic rings at the periphery. researchgate.net This approach creates large, polycyclic pentalenes with enhanced Hückel antiaromaticity. researchgate.net These highly π-extended systems are synthesized via methods like successive transannular cyclizations. researchgate.net The resulting complex pentalenes exhibit intriguing properties, such as absorptions in the visible-to-near-infrared (NIR) region and low reduction potentials, making them promising for electronic applications. researchgate.net The degree of antiaromaticity in the pentalene core can be finely tuned by altering the aromaticity of the peripherally fused rings, offering a powerful design principle for new materials. researchgate.net

| Strategy | Precursor System | Modification Method | Resulting System | Key Outcome |

|---|---|---|---|---|

| Benzannulation | Pentalene | Fusion of benzene rings | Dibenzo[a,e]pentalene | Increased thermal stability; reduced antiaromaticity of pentalene core. wikipedia.orgresearchgate.net |

| π-Extension | Dibenzo[a,e]pentalene | Fusion of additional peripheral aromatic rings | Polycyclic Pentalenes | Restoration and enhancement of pentalene core antiaromaticity; NIR absorption. researchgate.net |

| Functionalization | Dibenzo[a,e]pentalene | Reaction with organolithium reagents | Lithium 5-alkyldibenzopentalenide | Creates charged, functionalized pentalenide species. mdpi.com |

Reactivity Profiles and Mechanistic Investigations

Cycloaddition Reactions of 1,6-Dihydropentalene (e.g., Diels-Alder Reactivity)

This compound and its derivatives are known to participate in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. smolecule.comsigmaaldrich.comiitk.ac.inlibretexts.org One of the most notable types of cycloaddition reactions for dihydropentalenes is the Diels-Alder reaction. sigmaaldrich.comiitk.ac.inorganic-chemistry.org This reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to create a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com

In the context of this compound, it can act as the diene component. smolecule.com The reactivity in these reactions is influenced by the electronic properties of both the dihydropentalene and the reacting dienophile. Electron-withdrawing groups on the dienophile generally facilitate the reaction by lowering the energy of its lowest unoccupied molecular orbital (LUMO), allowing for better orbital overlap with the highest occupied molecular orbital (HOMO) of the diene. organic-chemistry.org

A notable application of cycloaddition chemistry is in the synthesis of dihydropentalene frameworks themselves. For instance, [6+2] cycloadditions between fulvenes and enamines have been utilized to produce 1,2-dihydropentalenes. vulcanchem.comnih.gov In a specific example, the reaction of 6-monosubstituted fulvenes with acetone (B3395972) pyrrolidine (B122466) enamine leads to the formation of 1,2-dihydropentalenes. vulcanchem.compsu.edu The reaction rate is sensitive to steric hindrance at the C-6 position of the fulvene (B1219640). vulcanchem.comnih.gov

Furthermore, the reaction of dihydropentalenes with tetracyanoethylene (B109619) has been studied, leading to the formation of adducts. lookchem.com This highlights the versatility of dihydropentalenes in participating in various cycloaddition pathways.

Electrophilic Aromatic Substitution Pathways in Dihydropentalene Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of an atom (typically hydrogen) on the aromatic ring with an electrophile. wikipedia.org The mechanism generally proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

While this compound itself is not a classic aromatic system in the same vein as benzene (B151609), its conjugated double bonds are electron-rich and can undergo electrophilic attack. smolecule.com This reactivity leads to the formation of substituted dihydropentalene derivatives. smolecule.com The susceptibility of the dihydropentalene system to electrophilic attack is influenced by the substituents present on the rings. Electron-donating groups enhance the nucleophilicity of the ring system, activating it towards electrophiles, while electron-withdrawing groups have a deactivating effect. libretexts.org

In substituted pentalenide systems, which are related to dihydropentalenes, the position of electrophilic addition can be influenced by the substituents. For example, studies on tetraphenylpentalenide ([Ph4Pn]2–) have shown that electrophilic addition occurs at the 1,5-positions, which differs from the 1,4-addition observed for the unsubstituted pentalenide. researchgate.net This highlights the significant electronic influence of the aryl substituents on the pentalenide core. researchgate.net The stereochemistry of the addition can also be dependent on the size of the electrophile. researchgate.net

Isomerization Phenomena in Substituted Dihydropentalenes

Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, is a notable characteristic of substituted dihydropentalene systems. lookchem.comnih.govresearchgate.net The various isomers of dihydropentalene are interconnected through hydrogen shifts, which can be investigated through methods like gas-phase pyrolysis. lookchem.com

In unsymmetrically substituted 1,2-dihydropentalenes, double bond isomerization can occur between the two five-membered rings, particularly when electronically different substituents are present. nih.govresearchgate.net This interconversion is often driven by the polarization of the molecule, with the system favoring the isomer where the double bonds are located in the ring with the more electron-withdrawing substituents. nih.gov For instance, methylated aromatic substituents may only lead to isomerization at elevated temperatures (above 60 °C), whereas strong electron-withdrawing groups like 4-trifluoromethylphenyl can cause complete inversion of the double bond position even at room temperature. nih.gov

Previous studies have documented the isomerization of 1,3-disubstituted and unsubstituted dihydropentalenes to their corresponding 1,5-isomers. nih.govacs.org Thermodynamic analyses of the rearrangements between 1,4-, 1,5-, and 1,6-isomers have indicated that the 1,2- and 1,5-isomers are the most thermodynamically favored. nih.govacs.org However, attempts to induce the isomerization of 1,3,4,6-tetraphenyl-1,2-dihydropentalene to the 1,5-isomer through heating or exposure to acidic alumina (B75360) have been unsuccessful, suggesting a high activation barrier for this particular substituted system. researchgate.netacs.orgresearchgate.net

The table below summarizes the conditions and outcomes of isomerization in various dihydropentalene systems.

| Dihydropentalene System | Conditions | Outcome |

| Unsymmetrical 1,3,4,6-tetrasubstituted 1,2-dihydropentalenes | Basic conditions, 75 °C | Interconversion between 1,2-isomers |

| 1,2-dihydropentalenes with methylated aromatic substituents | Heating above 60 °C in the presence of a base | Isomerization occurs |

| 1,2-dihydropentalenes with electron-withdrawing aromatic substituents | Room temperature | Slow isomerization |

| 1,2-dihydropentalene with 4-trifluoromethylphenyl substituent | Room temperature | Complete inversion of double bond position |

| 1,3-disubstituted and unsubstituted dihydropentalenes | Not specified | Isomerization to 1,5-isomers |

| 1,3,4,6-tetraphenyl-1,2-dihydropentalene | Prolonged heating to 200 °C or exposure to silica/acidic alumina | No isomerization to 1,5-isomer observed |

Reaction Pathways in Complex Chemical Environments (e.g., Radical Reactions, Soot Formation)

The reactivity of dihydropentalene and related structures extends to complex chemical environments, such as those involving radical reactions and soot formation. lookchem.com Soot, a form of particulate matter, is formed during the incomplete combustion of hydrocarbons. rsc.orglbl.gov The formation of soot is a complex process that involves the nucleation of particles from gas-phase molecules. rsc.orglbl.gov

One of the proposed mechanisms for soot inception involves the H-Abstraction-C-Addition (HACA) mechanism, where aromatic molecules grow in size. rsc.org In a newer model, it is proposed that a rotationally-activated dimer is formed when an aromatic molecule collides with a radical. rsc.org This dimer can then react to form a stable, doubly-bonded bridge, a process that is often rooted in a five-membered ring on the edge of the aromatic molecule. rsc.org While not directly stating the involvement of this compound, the presence of five-membered rings in its structure makes it a relevant model system for understanding the fundamental reaction steps that can lead to the growth of polycyclic aromatic hydrocarbons (PAHs) and ultimately soot particles.

The study of radical reactions involving dihydropentalene systems can provide insight into these complex processes. The formation of radical anions of related dihydropyridine (B1217469) systems has been shown to create potent single-electron donors under photochemical conditions. nih.gov While a different system, this demonstrates the potential for dihydropentalene-type structures to participate in single-electron transfer processes, which are fundamental to many radical reaction pathways.

Thermal Rearrangements and Pyrolysis Mechanisms

Thermal rearrangements and pyrolysis are key reactions for this compound and its isomers. lookchem.com Gas-phase pyrolysis of various precursors can lead to the formation of a mixture of dihydropentalene isomers. lookchem.com For instance, the pyrolysis of cyclooctatetraene (B1213319) is a known method for producing dihydropentalenes. researchgate.netprinceton.edu The distribution of the resulting isomers is highly dependent on the reaction temperature. researchgate.net

The different dihydropentalene isomers are interconnected through various hydrogen shift reactions, and under thermodynamic control, these equilibria can irreversibly lead to the formation of styrene (B11656) via 1-vinylfulvene. lookchem.com This indicates that at sufficiently high temperatures, the dihydropentalene framework can rearrange to form more stable aromatic structures.

The thermal behavior of related bicyclic systems has also been investigated. For example, the thermal cyclization of 1,2,6,7-octatetraene leads to the formation of 3,4-dimethylene-1,5-hexadiene through a complex rearrangement that is an allenic variant of the Cope rearrangement. beilstein-journals.org

The table below provides a summary of key thermal reactions related to dihydropentalenes.

| Precursor | Conditions | Products |

| Isodicyclopentadiene | Anaerobic flash vacuum pyrolysis at 575 °C | Dihydropentalenes |

| Cyclooctatetraene | Thermal rearrangement between 400-665 °C | Dihydropentalene, acetylene, benzene, styrene |

| Benzocyclobutene | Photolysis in pentane (B18724) at 254 nm | 1,2-Dihydropentalene and 1,5-dihydropentalene (B14688068) |

Reversibility of Pentalene (B1231599) Formation from Dihydropentalenide Complexes

The formation of pentalene and its derivatives is closely linked to dihydropentalene precursors. wikipedia.org Dihydropentalenes can be deprotonated to form pentalenide anions, which are 10π-electron aromatic systems. wikipedia.org The parent pentalene is a highly reactive, antiaromatic compound that dimerizes at low temperatures. wikipedia.org However, the corresponding dianion, dilithium (B8592608) pentalenide, is a stable salt. wikipedia.org

This dianion is typically prepared by the reaction of dihydropentalene with a strong base like n-butyllithium. wikipedia.org The process of forming the pentalenide anion from dihydropentalene is, in principle, reversible through protonation. The gas-phase protonation of the dihydropentalenide anion (C₈H₇⁻) to form 1,5-dihydropentalene has been studied. nist.gov

The deprotonation of dihydropentalenes to form hydropentalenide complexes is also a key step. researchgate.net The deprotonative metalation of 1,3,4,6-tetraphenyl-dihydropentalene with alkali metal bases cleanly yields the corresponding hydropentalenide complexes. researchgate.net These complexes can then be further deprotonated to form the pentalenide dianion. The reversibility of these steps is fundamental to the use of dihydropentalenes as precursors for pentalenide-based organometallic complexes.

Aromaticity, Antiaromaticity, and Electronic Structure of 1,6 Dihydropentalene Derivatives

Electronic Properties of Pentalenide Dianions: Planar 10π Aromaticity

The pentalenide dianion, [C₈H₆]²⁻, is the conjugate base of 1,6-dihydropentalene, formed through double deprotonation. Unlike its neutral 8π counterpart, pentalene (B1231599), the dianion possesses 10 π-electrons. According to Hückel's rule (4n+2 π-electrons, where n=2), this electron count confers aromaticity to the system. The addition of two electrons transforms the electronically unstable pentalene framework into a stable, planar aromatic species. wikipedia.orgrsc.org

First isolated as its dilithium (B8592608) salt in 1962, the pentalenide dianion was characterized long before the successful synthesis of the neutral pentalene molecule. wikipedia.org This stability is a direct consequence of its aromatic character. Structural analyses, including X-ray crystallography of its lithium salts, have confirmed that the bicyclic pentalenide core is planar. acs.org This planarity allows for effective delocalization of the 10 π-electrons across the two fused five-membered rings, resulting in a system analogous to the well-known cyclooctatetraene (B1213319) (COT) dianion, C₈H₈²⁻. wikipedia.orgrsc.org The dianionic nature of the pentalenide makes it a significantly stronger electron donor for Lewis-acidic metals compared to neutral 10π hydrocarbons like naphthalene. rsc.org

The charge in the pentalenide dianion is symmetrically distributed, which allows for versatile coordination modes in organometallic chemistry. rsc.org This aromatic stabilization is the key electronic feature of the pentalenide dianion, underpinning its structure, stability, and reactivity.

Relationship to Pentalene Antiaromaticity (8π Systems)

The electronic properties of the pentalenide dianion are best understood in contrast to its neutral parent, pentalene (C₈H₆). Pentalene is a polycyclic hydrocarbon with 8 π-electrons, which, according to Hückel's rule, classifies it as a 4n (where n=2) π-electron system. wikipedia.orgrsc.org Its bicyclic structure forces the π-system into a planar geometry, a condition that enforces its antiaromaticity. rsc.orgrsc.org

This antiaromatic character renders pentalene highly reactive and unstable; it readily dimerizes at temperatures above -100 °C to alleviate the antiaromatic strain. wikipedia.orgrsc.org This inherent instability is a hallmark of antiaromatic compounds. Computational studies, including Anisotropy of the Induced Current Density (ACID) plots and Nucleus-Independent Chemical Shift (NICS) scans, confirm the presence of a strong paratropic ring current around the perimeter of the pentalene core, a magnetic criterion for antiaromaticity. rsc.orgnih.gov

The formation of the 10π aromatic pentalenide dianion from the 8π antiaromatic pentalene via a two-electron reduction is a classic example of a redox-switchable (anti)aromatic system. nih.gov The addition of two electrons fundamentally alters the electronic configuration, filling the bonding molecular orbitals and resulting in a stable, closed-shell aromatic system. This transition from a highly reactive antiaromatic species to a stable aromatic dianion is a powerful illustration of the energetic consequences of π-electron count in cyclic conjugated systems. rsc.orgnih.gov

Influence of Substituents on Electronic Structure and Polarization

The electronic structure of the pentalenide core can be systematically tuned by introducing substituents at various positions. A straightforward synthetic protocol allows for the controlled variation of substituents at the 1,3,4,6-positions of the dihydropentalene precursor, leading to a range of pentalenide derivatives with tailored electronic properties. researchgate.netrsc.org By incorporating both electron-withdrawing and electron-donating aromatic groups, it is possible to achieve different polarizations of the bicyclic 10π aromatic core. researchgate.netchemrxiv.org

This polarization is evident in spectroscopic data, particularly ¹H and ¹³C NMR chemical shifts, and is supported by computational methods like Natural Bond Orbital (NBO) charge distribution analysis. rsc.orgrsc.org For instance, in the unsubstituted dilithium pentalenide, the negative charge is confined within the bicyclic core. chemrxiv.org However, attaching aryl substituents, such as phenyl groups, allows more than half of the negative charge to be delocalized into the substituents. chemrxiv.org This delocalization leads to a significant downfield shift (deshielding) of the pentalenide wingtip protons in the ¹H NMR spectrum. chemrxiv.org

Unsymmetrical substitution patterns lead to highly polarized pentalenides. In a 1,3-diphenyl substituted pentalenide, the two five-membered rings exist in markedly different electronic environments. chemrxiv.org This results in a large chemical shift difference between the protons on the substituted ring and the unsubstituted ring, representing one of the most strongly polarized pentalenide systems reported. chemrxiv.org The introduction of electron-withdrawing groups, like 4-fluorophenyl, can further modulate these effects. chemrxiv.orgrsc.org

| Compound | Substituents | Proton | Chemical Shift (ppm) | Polarization (Δδ ppm) | Reference |

|---|---|---|---|---|---|

| Current time information in Berlin, DE.²⁻ | Unsubstituted | H²/H⁵ | 5.76 | 0.00 | chemrxiv.org |

| researchgate.net²⁻ | 1,3,4,6-Tetraphenyl | H²/H⁵ | 6.79 | 0.00 | chemrxiv.org |

| rsc.org²⁻ | 1,3-Diphenyl | H² (subst. ring) | 7.05 | 0.99 | chemrxiv.org |

| H⁵ (unsubst. ring) | 6.06 | ||||

| researchgate.net²⁻ | 1,3-Di(p-fluorophenyl) | H² (subst. ring) | 6.92 | 0.86 | chemrxiv.org |

| H⁵ (unsubst. ring) | 6.06 |

Frontier Molecular Orbital Analysis (HOMO/LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity and electronic behavior of chemical species. sapub.orgimperial.ac.uk For pentalenide derivatives, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into their donor-acceptor properties, which is particularly relevant to their use as ligands in organometallic chemistry. researchgate.netrsc.org

Computational studies, typically using Density Functional Theory (DFT), have been employed to analyze the FMOs of various substituted pentalenides. researchgate.netrsc.org These analyses have shown that introducing aryl substituents to the pentalenide core has a distinct effect on the HOMO and LUMO energy levels. Compared to the unsubstituted pentalenide, arylated derivatives are found to be slightly weaker donors but much better acceptor ligands. researchgate.netrsc.orgchemrxiv.org This is because the aryl groups can effectively delocalize the electron density from the pentalenide core, lowering the energy of the HOMO while also influencing the LUMO to enhance acceptor capabilities.

The development of new electron-accepting units is crucial for creating advanced π-conjugated systems for materials science. researchgate.net The fluorinated dihydropentalene-1,4-dione (FPD) unit, for example, has been shown to be a strong electron acceptor with relatively low-lying FMO energy levels compared to similar structures. researchgate.net This highlights how the strategic modification of the dihydropentalene framework can be used to engineer molecules with specific electronic functionalities, guided by FMO analysis.

| System | Key Finding | Implication | Reference |

|---|---|---|---|

| Arylated Pentalenides vs. Unsubstituted Pentalenide | Arylated derivatives have lower HOMO energies. | Arylated pentalenides are slightly weaker electron donors but significantly better electron acceptors. | researchgate.netrsc.orgresearchgate.net |

| Fluorinated Dihydropentalene-1,4-dione (FPD) | Shows relatively low FMO energy levels compared to analogous structures. | The FPD unit can function as a strong, new acceptor unit for organic semiconductors. | researchgate.net |

| General Pentalenide Systems | Substituents tune the HOMO-LUMO gap and orbital distribution. | Provides a strategy for designing ligands with tailored electronic and coordination properties. | researchgate.netrsc.org |

Excited-State Aromaticity Concepts in Related Annulenes

The concepts of aromaticity and antiaromaticity are not limited to the electronic ground state. According to Baird's rule, the criteria for aromaticity are reversed in the lowest triplet excited state (T₁). diva-portal.orgdiva-portal.org Specifically, a planar, cyclic [4n] π-electron system, which is antiaromatic in its ground state, becomes aromatic in its T₁ state. Conversely, a [4n+2] π-electron system, aromatic in the ground state, becomes antiaromatic in the T₁ state. diva-portal.orgresearchgate.net

Pentalene, as a planar 8π ([4n] for n=2) system, is a prime candidate for exhibiting excited-state aromaticity. acs.org While it is highly unstable and antiaromatic in its ground state, theoretical and computational studies confirm that pentalene has an aromatic triplet excited state. acs.org This phenomenon has significant implications for the photochemistry and photophysics of such molecules. The stabilization gained from achieving aromaticity in the excited state can lower the energy of the triplet state and influence reaction pathways that proceed through this state. diva-portal.orgacs.org

This concept of excited-state aromaticity has been used as a design principle for new functional materials, for instance, in the development of chromophores for singlet fission, where the relative energies of the singlet and triplet excited states are critical. acs.org The switch from an antiaromatic ground state to an aromatic excited state in pentalene and related annulenes provides a fascinating example of how electronic excitation can dramatically alter the fundamental character of a molecule. researchgate.netmappingignorance.org

Advanced Spectroscopic Characterization Techniques in Dihydropentalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,6-dihydropentalene and its derivatives. It provides detailed information about the molecular structure, connectivity, and the electronic environment of the nuclei.

¹H and ¹³C NMR Chemical Shift Analysis

In the ¹H NMR spectrum of 1,3,4,6-tetraphenyl-1,2-dihydropentalene, the signals for the protons are observed in specific regions that are characteristic of their chemical environment. For instance, the formation of the 1,3,4,6-tetraphenylhydropentalenide anion results in distinct shifts that can be monitored to follow the reaction progress. acs.org The chemical shifts of protons in dihydropentalene derivatives are influenced by factors such as the presence of electron-withdrawing or electron-donating groups. researchgate.net For example, weakly electron-withdrawing groups like p-fluorophenyl can cause marginal differences in the ¹H NMR chemical shifts of protons on the pentalenide core. researchgate.net

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. oregonstate.eduucl.ac.uk Quaternary carbons, such as those in cyano or carbonyl groups, are readily detectable, although they often show weaker signals. ucl.ac.uk In substituted dihydropentalenes, the chemical shifts of the carbon atoms in the fused ring system are indicative of the electronic distribution within the molecule. For example, the ¹³C NMR chemical shift of the phenyl groups in K·Li[Ph4Pn] was observed at 116.9 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dihydropentalene Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| 1,3,4,6-tetraphenylhydropentalenide anion | ¹H | Varies | THF-d₈ | acs.org |

| Li·K[(p-FPh)₂(p-Tol)₂Pn] | ¹H | H₂/H₅ difference of 0.05 | Not specified | researchgate.net |

| K·Li[Ph4Pn] | ¹³C (phenyl groups) | 116.9 | Not specified | researchgate.net |

Note: Chemical shifts can be dependent on the solvent and temperature. sigmaaldrich.comcarlroth.com

2D-Correlation NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between protons within a dihydropentalene molecule. libretexts.orgemerypharma.com A COSY experiment reveals which protons are coupled to each other, typically through three bonds (³J-coupling). libretexts.org This is visualized as cross-peaks between the correlated signals in the 2D spectrum. emerypharma.comwalisongo.ac.id For complex dihydropentalene derivatives, COSY spectra are essential for unambiguously assigning the proton signals by tracing the spin-spin coupling networks throughout the molecule. libretexts.orgemerypharma.comwikipedia.org

Mass Spectrometry Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It provides crucial confirmation of the identity of newly synthesized compounds. nih.gov For instance, the mass spectrum of 8,8'-biguaiazulenide titanium dichloride, a complex derived from a dihydropentalene precursor, showed the parent ion at m/e 514. d-nb.info High-resolution mass spectrometry can provide the exact mass of a molecule, which aids in determining its molecular formula.

UV-Visible Spectroscopy in Electronic Structure Studies

UV-Visible spectroscopy is employed to investigate the electronic transitions within dihydropentalene molecules. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals, most commonly π to π* transitions in conjugated systems. libretexts.orgbspublications.net The position of the maximum absorption (λₘₐₓ) and the molar absorptivity (ε) provide information about the extent of conjugation and the electronic nature of the molecule.

For example, the UV-vis spectrum of 1,3,4,6-tetraphenyl-1,2-dihydropentalene exhibits an absorption band that can be attributed to its fulvene-like double bond structure. acs.org A similar absorption was observed for this compound at 468 nm (ε = 3600 M⁻¹ cm⁻¹). researchgate.net The formation of pentalenide complexes from dihydropentalenes leads to significant changes in the UV-vis spectra, such as the appearance of new absorption bands at longer wavelengths. For instance, doubly anionic pentalenide complexes can exhibit absorption bands around λₘₐₓ = 450 nm. vulcanchem.com

Table 2: UV-Visible Absorption Data for Dihydropentalene Derivatives

| Compound | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹ cm⁻¹) | Solvent | Reference |

| 1,3,4,6-tetraphenyl-1,2-dihydropentalene | 468 | 3600 | THF | researchgate.net |

| Doubly anionic pentalenide complexes | ~450 | Not specified | Not specified | vulcanchem.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. utah.edu It provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure of dihydropentalene derivatives. researchgate.net

For example, the solid-state structure of 1,3,4,6-tetraphenyl-1,2-dihydropentalene, confirmed by X-ray diffraction, revealed an exocyclic C=C double bond length of 1.357(6) Å. acs.org X-ray crystallography has also been instrumental in characterizing various metal complexes of dihydropentalenides, such as the THF-coordinated potassium 1,3,4,6-tetraphenylhydropentalenide and the corresponding dilithium (B8592608) and disodium (B8443419) pentalenide complexes. acs.org These studies provide critical insights into the coordination chemistry and bonding within these organometallic compounds. acs.org Furthermore, X-ray analysis of diphenyldihydropentalenediones has provided detailed structural information, including the planarity of the diene subunit. researchgate.net

Table 3: Selected Crystallographic Data for Dihydropentalene Derivatives

| Compound | Feature | Value (Å) | Reference |

| 1,3,4,6-tetraphenyl-1,2-dihydropentalene | Exocyclic C=C bond length | 1.357(6) | acs.org |

| 1,3,4,6-tetraphenyl-1,2-dihydropentalene derivative | Exocyclic C–C double bond | 1.354 | vulcanchem.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method to predict the geometries and electronic structures of molecules. ekb.egmdpi.com DFT calculations have been instrumental in studying 1,6-dihydropentalene and its derivatives, particularly the pentalenide dianion (Pn²⁻), which is formed by the deprotonation of the dihydropentalene precursor. rsc.orgchemrxiv.org

Theoretical investigations using DFT, often at the B3LYP/6-311+G(d,p) level of theory, are employed to optimize molecular structures and confirm them as energy minima through vibrational analysis. chem8.org These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. ekb.egmdpi.com For instance, geometry optimization of tetraphenylpentalene (Ph₄Pn) using DFT showed good agreement with experimental X-ray diffraction data, confirming the twisted conformation of the phenyl groups relative to the pentalene (B1231599) core. rsc.org This twist is attributed to the avoidance of overlap between the aromatic phenyl groups and the antiaromatic pentalene core. rsc.org

Furthermore, DFT is used to calculate the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO-LUMO energy gap is a critical parameter that influences the electronic properties and reactivity of the molecule. ekb.eg In the case of substituted pentalenides, DFT calculations have shown that both electron-donating and electron-withdrawing groups can tune the electronic properties of the 10π aromatic pentalenide core. rsc.orgchemrxiv.org For example, arylated pentalenides have been shown to be weaker donors but better acceptor ligands than the unsubstituted pentalenide. rsc.orgchemrxiv.org

The electronic structure of pentalene derivatives is significantly influenced by substituents. rsc.orgchemrxiv.org For example, the replacement of a carbon atom with a nitrogen heteroatom in the pentalene framework can alter the electronic system, as seen in azapentalene derivatives. acs.org DFT calculations revealed that such substitutions affect the frontier orbitals and the S₀ → S₁ transition energies. acs.org

Aromaticity Indices and Criteria

Aromaticity is a fundamental concept in chemistry, and various computational indices are used to quantify the aromatic or antiaromatic character of cyclic conjugated systems. rsc.org For pentalene derivatives, which can exhibit both aromatic (in the dianionic form) and antiaromatic (in the neutral form) character, these indices are particularly insightful. rsc.org

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. github.iogithub.io It is calculated by placing a "ghost" atom (a point in space) at the center of a ring and computing its magnetic shielding. Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). chem8.org

NICS calculations have been extensively used to study pentalene systems. rsc.orgchemrxiv.orgrsc.org For the aromatic pentalenide dianion (Pn²⁻), NICS scans reveal negative values, confirming its aromatic character. rsc.org In contrast, neutral tetraphenylpentalene, an 8π electron system, exhibits large positive NICS values, indicating a strong paratropic ring current and thus, antiaromaticity. rsc.org NICS-XY scans, which map the NICS values across the plane of the molecule, can provide a more detailed picture of the local aromaticity and antiaromaticity within different rings of a complex molecule. rsc.orgacs.org For example, in an azapentalene derivative, an NICS-XY scan showed that the five-membered carbocycle is weakly aromatic, while the adjacent heterocyclic ring is weakly antiaromatic. acs.org

It is important to note that the interpretation of NICS values can sometimes be complex, as they can be influenced by factors other than the π-electron ring currents. rsc.orggithub.io Therefore, it is often recommended to use NICS in conjunction with other aromaticity descriptors. rsc.org

Anisotropy of the Induced Current Density (ACID) is another magnetic criterion that provides a visual representation of the induced ring currents in a molecule when subjected to an external magnetic field. rsc.orgchemrxiv.org ACID plots show the pathways of electron delocalization. Clockwise (diatropic) currents are characteristic of aromatic systems, while counter-clockwise (paratropic) currents indicate antiaromaticity.

ACID calculations have been used to support the findings from NICS analysis in pentalene derivatives. rsc.orgrsc.orgacs.org For the aromatic pentalenide dianion, ACID plots show a clear diatropic ring current. rsc.org Conversely, for the antiaromatic neutral tetraphenylpentalene, the ACID plot reveals a strong paratropic ring current around the pentalene core, while the substituent phenyl rings show their expected diatropic currents. rsc.org This visual tool is particularly effective in distinguishing the electronic character of different parts of a molecule. rsc.org

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization in a cyclic system. chem8.orgnih.gov The HOMA index ranges from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating antiaromaticity. chem8.org

HOMA calculations are often performed using experimental X-ray diffraction data or geometries optimized by DFT. rsc.org For tetraphenylpentalene, the HOMA value for the pentalene core was found to be 0.28, suggesting a significant deviation from aromaticity. rsc.org In contrast, the substituent phenyl groups had a HOMA value of 0.99, indicating they retain their aromatic character. rsc.org In a study of azapentalene, HOMA values indicated a more preserved local aromaticity in the carbocyclic ring compared to the heterocyclic ring. acs.org A modified version of HOMA, denoted HOMAc, has been developed to better describe both aromatic and antiaromatic compounds. nih.gov

| Compound | Ring | HOMA Value | Reference |

|---|---|---|---|

| Tetraphenylpentalene | Pentalene core | 0.28 | rsc.org |

| Tetraphenylpentalene | Phenyl groups | 0.99 | rsc.org |

| Tetraphenylpentalenide (Ph₄Pn²⁻) | Pentalenide core | 0.63 | rsc.org |

| Azapentalene derivative | Carbocyclic ring | 0.837 | acs.org |

| Azapentalene derivative | Heterocyclic ring | 0.634 | acs.org |

Besides NICS, ACID, and HOMA, other descriptors are sometimes used to assess aromaticity. The aromatic fluctuation index (FLU) is an electronic criterion based on the delocalization of electrons. chem8.org The multicenter index (MCI) is another electronic descriptor. These indices can provide additional perspectives on the complex nature of aromaticity and antiaromaticity in pentalene systems. For instance, in a study of pentalene fused with other antiaromatic subunits, FLU and MCI were used alongside NICS, ACID, and HOMA to provide a comprehensive evaluation of the electronic character.

Harmonic Oscillator Model of Aromaticity (HOMA)

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing insights into charge distribution, hybridization, and bonding interactions. uni-muenchen.deicm.edu.plq-chem.com NBO analysis transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de

In the context of substituted pentalenides, NBO analysis has been crucial for understanding how substituents polarize the bicyclic 10π aromatic core. rsc.orgchemrxiv.org The analysis provides Natural Population Analysis (NPA) charges on each atom, revealing the charge distribution across the molecule. rsc.orguni-muenchen.de For example, in arylated pentalenides, NBO analysis showed that a significant portion of the negative charge is delocalized from the pentalenide core into the aryl substituents. rsc.org This delocalization affects the chemical shifts observed in NMR spectroscopy. rsc.org

NBO analysis can quantify the charge accepted by different substituents. In a pentalenide with both phenyl and tolyl groups, the phenyl groups were found to accept slightly more charge density than the tolyl groups. rsc.org For unsymmetrically substituted pentalenides, NBO analysis revealed that the less substituted five-membered ring retains a higher negative charge. rsc.org

| Compound | Substituent | Charge on Substituent (e) | Reference |

|---|---|---|---|

| Tetraphenylpentalenide ( rsc.org²⁻) | Phenyl | -1.10 | rsc.org |

| Tetratolylpentalenide ( chem8.org²⁻) | Tolyl | -1.05 | rsc.org |

This detailed charge distribution information from NBO analysis complements the insights from electrostatic potential (ESP) maps, which visually represent the charge distribution on the molecular surface. rsc.org

Potential Energy Surface (PES) Mapping and Reaction Mechanism Elucidation

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the complex potential energy surfaces (PES) of C8H8 isomers and elucidating the reaction mechanisms leading to the formation of this compound. A potential energy surface is a multidimensional landscape that represents the potential energy of a molecular system as a function of the geometric arrangement of its constituent atoms. longdom.org By mapping this surface, chemists can identify stable isomers (energy minima), transition states (saddle points), and the lowest energy pathways connecting them, thereby revealing the mechanism of a reaction. longdom.orgyoutube.com

A key reaction pathway for the formation of dihydropentalene isomers, including this compound, involves the gas-phase reaction of the cyclopentadienyl (B1206354) radical (C5H5) with the propargyl radical (C3H3). acs.org This reaction is significant in combustion chemistry and processes of molecular-weight growth. acs.org Theoretical investigations of the C8H8 potential energy surface have shown that the reaction can proceed through different pathways, leading to either ring-enlargement products like styrene (B11656) or cyclization products like dihydropentalenes. acs.org

The reaction begins with the formation of adducts, such as 5-(propa-1,2-dien-1-yl)cyclopenta-1,3-diene (5A13CPD). From this intermediate, a network of isomerization and cyclization reactions can occur. acs.org The pathway to this compound (16DHP) involves several other dihydropentalene and cyclopentadiene (B3395910) isomers. The calculations reveal that dihydropentalene isomers are connected through relatively low energy barriers, indicating that interconversion between them is plausible under reaction conditions. acs.org However, the formation of 1,2-dihydropentalene (12DHP) presents a significant barrier, which effectively "blocks" the pathway to the most stable C8H8 isomer, styrene, thus favoring the formation of other dihydropentalenes. acs.org

Another computationally studied mechanism for forming the dihydropentalene core is the base-promoted Michael annulation of cyclopentadienes with α,β-unsaturated ketones. nih.gov This pathway involves the initial conjugate addition of a deprotonated cyclopentadiene to the enone. The resulting intermediate can then undergo a cyclizing nucleophilic attack on the ketone, which, after elimination of water, yields the dihydropentalene structure. nih.gov This method has been used to synthesize various tetra-substituted dihydropentalenes. nih.govacs.org

The table below summarizes key calculated energies for intermediates and products on the C8H8 potential energy surface relative to styrene, the most stable isomer. acs.org

| Compound | Relative Energy (kcal/mol) |

| Styrene | 0.0 |

| 1,5-Dihydropentalene (B14688068) (15DHP) | 33.6 |

| This compound (16DHP) | 36.0 |

| 1,4-Dihydropentalene (14DHP) | 36.6 |

| 1-(propa-1,2-dien-1-yl)cyclopenta-1,3-diene (1A13CPD) | 37.1 |

| 5-allylidenecyclopenta-1,3-diene (5All13CPD) | 38.6 |

| 5-(propa-1,2-dien-1-yl)cyclopenta-1,3-diene (5A13CPD) | 41.6 |

| 1,2-Dihydropentalene (12DHP) | 43.5 |

This table displays calculated relative energies of various C8H8 isomers, including this compound, on the potential energy surface. The data is sourced from theoretical calculations at the L3T level of theory, including zero-point energy (ZPE). acs.org

In some complex organic reactions, the potential energy surface can exhibit a phenomenon known as a bifurcation, where a single transition state leads to two different products. nih.gov This occurs when sequential transition states exist without an intervening energy minimum. nih.gov While not specifically detailed for the parent this compound, such complex surface topologies are a subject of active research in computational organic chemistry and highlight the nuanced control that reaction dynamics can exert over product selectivity. nih.govchimia.ch

Thermodynamic Stability and Tautomeric Isomer Evaluations

The thermodynamic stability of a molecule refers to its relative energy compared to its isomers. numberanalytics.com Computational chemistry provides a powerful means to evaluate the relative stabilities of different dihydropentalene isomers by calculating their ground-state energies.

Studies on the C8H8 potential energy surface have established the relative thermodynamic stabilities of several dihydropentalene isomers. acs.org Among the C8H8 isomers, styrene is the most thermodynamically stable. The dihydropentalene isomers exist at significantly higher energies. acs.org Computational reports have discussed the thermodynamics of rearrangements between the 1,2-, 1,4-, 1,5-, and this compound isomers, identifying the 1,2- and 1,5-isomers as the most thermodynamically favored among this specific subgroup. nih.govacs.org

The relative energies from DFT calculations indicate the following stability order for the common dihydropentalene isomers: 1,5-DHP > 1,6-DHP > 1,4-DHP > 1,2-DHP (from most to least stable, based on their relative energies). acs.org

| Dihydropentalene Isomer | Calculated Relative Energy (kcal/mol) | Relative Stability Ranking (among listed DHPs) |

| 1,5-Dihydropentalene | 33.6 | 1 (Most Stable) |

| This compound | 36.0 | 2 |

| 1,4-Dihydropentalene | 36.6 | 3 |

| 1,2-Dihydropentalene | 43.5 | 4 (Least Stable) |

This table shows the calculated relative energies and corresponding thermodynamic stability ranking of dihydropentalene isomers. Energies are relative to styrene (0.0 kcal/mol). Data is from reference acs.org.

Tautomers are isomers of a compound that readily interconvert through a chemical reaction, most commonly the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. curtin.edu.au For dihydropentalenes, tautomerism involves the shifting of the double bonds within the bicyclic framework, leading to different isomers (e.g., 1,2-DHP, 1,5-DHP, 1,6-DHP). nih.govacs.org This interconversion can be facilitated by acid or base. rsc.org

Computational studies on substituted dihydropentalenes have shown that isomerization between different tautomeric forms, such as between two different 1,2-isomers in unsymmetrically substituted systems, can occur under basic conditions. nih.gov The equilibrium between these tautomers is influenced by electronic factors; the double bonds tend to favor the five-membered ring that contains more electron-withdrawing substituents. nih.gov For the parent, unsubstituted dihydropentalenes, the 1,2- and 1,5-isomers are considered the most thermodynamically favored tautomers. acs.org The factors influencing which tautomer is most stable include thermodynamic stability, electronic effects of substituents, and solvent effects. numberanalytics.com

Molecular Modeling for Material and Process Discovery (e.g., Machine Learning Integration)

Molecular modeling is a powerful tool for predicting molecular structures, interactions, and properties, thereby accelerating the discovery of new materials and the optimization of chemical processes. scifiniti.com Recently, the integration of machine learning (ML) with traditional computational chemistry has emerged as a transformative approach. preprints.orguni.lu ML algorithms can analyze large datasets generated from quantum mechanical calculations to build predictive models, identify patterns, and screen vast chemical spaces for candidate molecules with desired properties, often much faster than traditional simulation methods. nsf.govnih.gov

While specific applications of machine learning to this compound are not yet widely reported, the potential is significant. The dihydropentalene scaffold is a building block for advanced materials, such as high-mobility ladder-type conjugated polymers for organic electronics. researchgate.net Molecular modeling and ML could be used to:

Accelerate Materials Screening: Machine learning models can be trained on data from DFT calculations (e.g., electronic band gaps, charge carrier mobilities) of various substituted dihydropentalene derivatives. These models could then rapidly predict the properties of thousands of new, unsynthesized candidate molecules, identifying promising structures for high-performance organic semiconductors. nsf.govresearchgate.net

Predict Reaction Outcomes and Optimize Synthesis: ML can be used to predict the outcomes of chemical reactions, including product yields and isomer selectivity. uni.lu For the synthesis of dihydropentalene derivatives, an ML model could be trained to predict how different reactants, catalysts, and reaction conditions would influence the formation of desired isomers like this compound over others.

Develop Accurate Force Fields: ML can be used to generate highly accurate interatomic potentials (force fields) from high-level quantum mechanics data. uni.lu These ML-based force fields can then be used in large-scale molecular dynamics simulations to study the morphology and bulk properties of polymers derived from dihydropentalene, which are crucial for the performance of electronic devices. researchgate.net

The general workflow for such an integrated approach involves generating a dataset of molecules and their properties using methods like DFT, representing the molecules as machine-readable inputs (descriptors), and then training an ML model to learn the structure-property relationship. nsf.gov This data-driven approach complements traditional physics-based simulations and holds the promise of revolutionizing how new materials based on scaffolds like this compound are discovered and developed. scifiniti.compreprints.org